tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an imidazo[4,5-c]pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and aldehydes. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazo[4,5-c]pyridine ring can be oxidized to form different oxidation states.
Reduction: : Reduction reactions can be performed on the piperidine ring.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Various oxidized forms of the imidazo[4,5-c]pyridine ring.
Reduction: : Reduced forms of the piperidine ring.
Substitution: : Substituted derivatives of the compound with different functional groups.
Scientific Research Applications
Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine ring can bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: can be compared to other similar compounds, such as:
Tert-butyl 3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate
Tert-butyl (1H-imidazo[4,5-c]pyridin-4-yl)carbamate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
CAS No. |
2470437-44-4 |
---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.